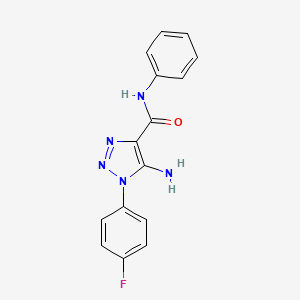

5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with:

- A 4-fluorophenyl group at position 1.

- An amino group at position 4.

- A phenyl-substituted carboxamide at position 2.

The compound’s structure combines electron-withdrawing (fluorophenyl) and aromatic (phenyl) moieties, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-10-6-8-12(9-7-10)21-14(17)13(19-20-21)15(22)18-11-4-2-1-3-5-11/h1-9H,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVVUUJZOMZGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide in water, yielding the desired product in high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the triazole ring.

Scientific Research Applications

5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with a triazole ring, an amino group, a fluorophenyl group, and a carboxamide functional group. Triazoles are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C16H15FN6O, and its molecular weight is approximately 355.33 g/mol. This compound is extensively used in scientific research.

Potential Biological Activities

this compound has been investigated for its potential biological activities. Research into its interaction with biological targets has revealed its potential mechanisms of action.

ID01 Enzyme Inhibition

4,5-Disubstituted 1,2,3-triazoles, including структурные modifications of 4-carboxamide-5-aryl-2 H-1,2,3-triazoles, have demonstrated effective inhibition of the IDO1 enzyme . Excessive catabolism of L-tryptophan (L-Trp) assists cancer cells in escaping normal immune obliteration, and controlled regulation of IDO1 enzyme activity in the presence of potent compounds could induce an immune response against breast cancer cells . Some compounds have shown strong IDO1 inhibitory activities in MDA-MB-231 cells with no/negligible levels of cytotoxicity and have demonstrated excellent in vivo antitumor efficacy (tumor growth inhibition = 79–96%) in female Swiss albino mice . One study described the first example of 4,5-disubstituted 1,2,3-triazole-based IDO1 inhibitors with potential applications for immunotherapeutic studies .

Structural Features and Comparison

5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-triazole-4-carboxamide's triazole ring imparts unique chemical properties that differentiate it from pyrazole derivatives and other similar compounds. Several compounds share structural similarities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-1-(4-fluorophenyl)-N-benzyl-1H-triazole-4-carboxamide | Contains a benzyl instead of a phenyl group | Unique due to its benzyl substitution affecting solubility and reactivity |

| 5-Amino-N-(4-fluorophenyl)-1H-pyrazole | Pyrazole ring instead of triazole | Different ring structure alters biological activity |

| 5-Amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-triazole | Trifluoromethyl substitution | Fluorine substituent impacts electronic properties and reactivity |

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, allowing for diverse substitutions that modulate bioactivity, solubility, and target specificity. Below is a comparative analysis of structurally related compounds:

Substituent Variations at Position 1

Substituent Variations on the Carboxamide Group

Structural and Physicochemical Insights

- Crystallography: Fluorophenyl-substituted triazoles (e.g., this compound) exhibit distinct crystal packing compared to chlorophenyl or methoxyphenyl analogs, influenced by C–F···H and π-π interactions .

- Solubility : Methoxy or hydroxyethyl substituents increase polarity, enhancing aqueous solubility, whereas halogenated or alkyl groups improve lipid bilayer penetration .

Biological Activity

5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 297.29 g/mol. It features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.29 g/mol |

| CAS Number | 443110-39-2 |

| Purity | 98% |

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. In a study focusing on various triazole compounds, it was found that those with similar structural features to this compound showed moderate to high activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the amino group in the structure enhances its interaction with microbial targets.

Anticancer Activity

The compound's anticancer potential has been explored in various studies. For instance, compounds structurally related to this compound were tested against human cancer cell lines (e.g., MDA-MB-231 and HeLa). These studies revealed that certain substitutions on the triazole ring significantly affected the cytotoxicity and selectivity against cancer cells .

In particular, compounds that incorporate a fluorinated phenyl group demonstrated enhanced binding affinity to Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells. This mechanism suggests that the compound could serve as a lead for developing new anticancer agents targeting Bcl-2 .

Case Study 1: Antimicrobial Testing

In a comparative study of various triazole derivatives, 5-amino-N-(4-fluorophenyl)-1H-triazole derivatives were synthesized and tested against several bacterial strains. The results indicated that modifications at the phenyl position significantly impacted antimicrobial efficacy. The compound exhibited moderate activity against Staphylococcus aureus with an MIC value of 32 µg/mL .

Case Study 2: Anticancer Efficacy

A recent study evaluated the anticancer properties of similar triazole compounds against multiple cancer cell lines. The results indicated that the incorporation of specific substituents on the triazole ring influenced both potency and selectivity. For example, compounds with a trifluoromethyl group exhibited IC50 values lower than those without such modifications .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis reveals that:

- Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) enhances biological activity.

- Triazole Ring : Essential for binding interactions with biological targets.

A detailed SAR analysis indicates that compounds with specific substitutions (e.g., methoxy or trifluoromethyl groups) showed improved binding affinities and biological activities compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.